molecular formula C30H46O16S2 B1260534 Atractylic Acid CAS No. 1398-13-6

Atractylic Acid

Cat. No.: B1260534
CAS No.: 1398-13-6
M. Wt: 726.8 g/mol
InChI Key: FYQXODZRNSCOTR-ANFZLNLLSA-N
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Description

Atractylic acid is a highly toxic steroid glycoside first isolated from Atractylis gummifera, a Mediterranean thistle known historically for its abortive properties . Its identification dates to the mid-19th century, with Marie-Auguste-Antoine Commaille naming the compound in 1854 after observing its lethal effects on cats . However, a controversy arose when Lefranc claimed in 1867 that Commaille’s extraction methods degraded the compound, leading to disputes over its true identity . Structurally, this compound consists of the aglycon atractyligenin bound to glucose and isovaleric acid, forming a glycoside responsible for its strychnine-like convulsant and hypoglycemic effects .

The compound’s primary mechanism involves inhibiting mitochondrial adenine nucleotide translocase (ANT), disrupting cellular energy metabolism . Its toxicity has been leveraged in biochemical studies, particularly in reference standards for chromatographic analysis, where absolute purity certification is critical .

Properties

CAS No.

1398-13-6

Molecular Formula

C30H46O16S2

Molecular Weight

726.8 g/mol

IUPAC Name

(1S,4S,5R,7R,9S,10R,13S,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C30H46O16S2/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/t16-,17+,18+,19-,20+,21+,23+,24-,25+,26-,28+,29-,30-/m0/s1

InChI Key

FYQXODZRNSCOTR-ANFZLNLLSA-N

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@@H]3CC[C@]45C[C@H](CC[C@@H]4[C@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O

Other CAS No.

1398-13-6

Synonyms

Acid, Atractylic
Atractylate
Atractylic Acid
Atractyloside

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Atractylic Acid and Analogues

Compound Name Source Chemical Class Key Properties Toxicity/Function
This compound Atractylis gummifera Steroid glycoside Glycoside with glucose/isovaleric acid; inhibits ANT ; non-crystallizable Convulsant, hypoglycemic
Atractyloside Atractylis gummifera Diterpene glycoside Primary reference standard; certified purity ; ANT inhibitor High toxicity, disrupts ATP/ADP transport
4'-Desulfocarboxythis compound Synthetic derivative Carboxyatractyloside analogue Lacks sulfate group; derivative of carboxyatractyloside Research tool for ANT studies
Potassium Myronate Mustard seeds (Brassica spp.) Sulfur-containing glycoside Alkaline salt; sulfur/potassium content; bitter taste Non-toxic, used in food preservation
Atractyligenin Aglycon of this compound Steroid Core structure without sugar moiety; toxic principle Convulsant, hypoglycemic

Structural and Functional Distinctions

This compound vs. Atractyloside

While both compounds derive from Atractylis gummifera, atractyloside is a diterpene glycoside distinct from the steroid backbone of this compound . Atractyloside is standardized as a reference material for purity assessments, whereas this compound’s historical use centers on its toxicological effects . Both inhibit ANT, but atractyloside’s diterpene structure confers greater stability in analytical applications .

This compound vs. Potassium Myronate

Commaille noted that potassium atractylate shares properties with potassium myronate, including sulfur content, non-crystallizability, and bitter taste . However, myronate (from mustard seeds) lacks the steroid core and hypoglycemic toxicity, instead serving as a non-toxic preservative .

Derivatives and Aglycon Relationships

4'-Desulfocarboxythis compound, a derivative of carboxyatractyloside, is often confused with atractyloside in literature due to nomenclature overlaps . Meanwhile, atractyligenin—the aglycon of this compound—is the primary toxic moiety, emphasizing the critical role of glycosylation in modulating bioavailability and activity .

Research Implications and Historical Context

The isolation and characterization of this compound underscore challenges in historical phytochemistry, particularly the Commaille-Lefranc dispute over extraction methodologies . Modern analytical techniques, such as those described by PhytoLab, have resolved ambiguities between this compound derivatives, enabling precise toxicity studies and therapeutic applications .

Q & A

Q. What in vitro and in vivo models are recommended for preliminary assessment of this compound’s convulsant properties?

  • Methodological Answer : In vitro models include neuronal cell lines (e.g., SH-SY5Y) treated with this compound to monitor calcium influx or glutamate release. For in vivo studies, rodent models (e.g., mice or rats) are dosed intraperitoneally, with seizure activity scored using Racine scales. Concurrent blood glucose monitoring is essential to differentiate direct neurotoxicity from hypoglycemia-induced effects .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses of this compound’s toxicological data across experimental models?

  • Methodological Answer : Quantify heterogeneity using the statistic, where values >50% indicate substantial variability. Stratify studies by model type (e.g., species, dosage regimes) and apply random-effects models to account for between-study variance. Sensitivity analyses should exclude outliers, and subgroup analyses can identify confounding factors (e.g., extraction method differences). Reporting guidelines from the Cochrane Handbook must be followed .

Q. What experimental designs can differentiate this compound’s direct neurotoxic effects from secondary hypoglycemic-induced neurological symptoms?

  • Methodological Answer : Use paired experimental arms: (1) administer this compound with continuous glucose infusion to maintain euglycemia; (2) administer this compound alone. Compare seizure latency, severity, and neuronal biomarkers (e.g., GFAP, S100B) between groups. Pharmacological blockers of hypoglycemia (e.g., diazoxide) can further isolate mechanisms. Electroencephalography (EEG) tracks brain activity independently of metabolic effects .

Q. How can researchers reconcile contradictory findings regarding this compound’s dose-response relationships in different animal species?

  • Methodological Answer : Conduct interspecies allometric scaling to normalize doses by metabolic body weight (e.g., mg/kg⁰·⁷⁵). Validate findings using in silico pharmacokinetic-pharmacodynamic (PK-PD) modeling, incorporating species-specific parameters like hepatic clearance rates. Cross-validate results with ex vivo assays (e.g., isolated hepatocytes) to control for metabolic differences .

Q. What strategies optimize the sensitivity of analytical methods for detecting this compound in complex biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma or tissue homogenates. Coupling UPLC with tandem MS (UPLC-MS/MS) enhances specificity and sensitivity (LOQ <1 ng/mL). Isotope-labeled internal standards (e.g., deuterated this compound) correct for matrix effects. Method validation should follow ICH M10 guidelines for bioanalytical assays .

Methodological Considerations for Data Interpretation

  • Handling Conflicting Data : Apply the PRISMA framework for systematic reviews to assess study quality and risk of bias. Use funnel plots to detect publication bias in toxicity studies .
  • Statistical Rigor : Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atractylic Acid
Reactant of Route 2
Atractylic Acid

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